2-(4-Iodophenyl)-2-methylpropanal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Iodophenyl)-2-methylpropanal is an organic compound with the molecular formula C10H11IO. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a methylpropanal group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Iodophenyl)-2-methylpropanal typically involves the iodination of a suitable precursor. One common method is the iodination of 2-methylpropanal using iodine and a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize efficiency and scalability. The use of automated systems and precise control of reaction parameters can enhance the overall yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-Iodophenyl)-2-methylpropanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: 2-(4-Iodophenyl)-2-methylpropanoic acid.
Reduction: 2-(4-Iodophenyl)-2-methylpropanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-Iodophenyl)-2-methylpropanal has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving iodine-containing compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Iodophenyl)-2-methylpropanal involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, which can influence the compound’s reactivity and interactions with other molecules. The aldehyde group can undergo nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
2-(4-Iodophenyl)acetaldehyde: Similar structure but lacks the methyl group.
4-Iodophenylacetonitrile: Contains a nitrile group instead of an aldehyde group.
2-(4-Iodophenyl)ethanol: Contains an alcohol group instead of an aldehyde group.
Properties
Molecular Formula |
C10H11IO |
---|---|
Molecular Weight |
274.10 g/mol |
IUPAC Name |
2-(4-iodophenyl)-2-methylpropanal |
InChI |
InChI=1S/C10H11IO/c1-10(2,7-12)8-3-5-9(11)6-4-8/h3-7H,1-2H3 |
InChI Key |
WEIBPBNPKFVSMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.